
2,2,2-Trifluoro-1-(p-tolyl)ethanol
Overview
Description
2,2,2-Trifluoro-1-(p-tolyl)ethanol is an organic compound with the molecular formula C9H9F3O. It is characterized by the presence of a trifluoromethyl group attached to a benzyl alcohol structure. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,2,2-Trifluoro-1-(p-tolyl)ethanol typically involves the following steps:
Reaction of p-toluic acid with hydrogen fluoride: This reaction produces p-tolyl fluoride.
Reaction of p-tolyl fluoride with sodium hydroxide: This step yields p-cresol.
Reaction of p-cresol with hydrogen fluoride: This final step results in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(p-tolyl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products:
Oxidation: Produces 2,2,2-Trifluoro-1-(p-tolyl)ethanone.
Reduction: Yields various reduced derivatives.
Substitution: Forms substituted trifluoromethyl derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(p-tolyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving enzyme inhibition and protein folding.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(p-tolyl)ethanol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it effective in modulating enzyme activity and protein interactions. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .
Comparison with Similar Compounds
- 2,2,2-Trifluoro-1-(p-tolyl)ethanone
- 2,2,2-Trifluoroethanol
- 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone
Comparison: 2,2,2-Trifluoro-1-(p-tolyl)ethanol is unique due to its specific combination of a trifluoromethyl group and a benzyl alcohol structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to its analogs. The presence of the trifluoromethyl group also enhances its lipophilicity, making it more effective in biological applications .
Biological Activity
2,2,2-Trifluoro-1-(p-tolyl)ethanol (CAS No. 446-65-1) is an organic compound with significant biological activity due to its unique trifluoromethyl group and aromatic structure. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential applications in drug development and as a reagent in organic synthesis.
- Molecular Formula : C₉H₉F₃O
- Molecular Weight : 190.162 g/mol
- Density : 1.393 g/cm³
- Boiling Point : 77-80 °C
- Melting Point : -45 °C
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, allowing it to penetrate cellular membranes effectively. This property is crucial for its potential as a pharmaceutical agent.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus (including MRSA), Bacillus subtilis, and Enterococcus faecium. The minimum inhibitory concentration (MIC) values for these pathogens indicate strong antimicrobial potential:
Pathogen | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0338 |
Bacillus subtilis | 0.0456 |
Enterococcus faecium | 0.0274 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents targeting resistant strains.
Anti-Biofilm Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anti-biofilm activity. Biofilm formation by bacteria poses significant challenges in clinical settings as it contributes to persistent infections. The compound demonstrated significant inhibition of biofilm formation in assays measuring the adherence of bacterial cells to surfaces.
Synthesis and Testing
A study conducted by researchers synthesized this compound and tested its biological activity using standard microbiological techniques. The synthesis involved the reaction of p-tolualdehyde with trimethyl(trifluoromethyl)silane under controlled conditions to yield the desired alcohol. The resultant product was characterized using NMR spectroscopy, confirming its structure.
Antioxidant Activity
Further investigation into the antioxidant properties of this compound revealed that it can scavenge free radicals effectively. Using the DPPH radical scavenging assay, it was observed that at certain concentrations, the compound exhibited significant antioxidant activity comparable to known antioxidants such as ascorbic acid.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,2,2-Trifluoro-1-(p-tolyl)ethanol?
The compound is synthesized via Friedel-Crafts benzylation using iodine as a catalyst. For example, 2,2,2-Trifluoro-1-(p-tolyl)ethanone (a precursor) is prepared by reacting trifluoroacetyl chloride with p-tolyl Grignard reagents, yielding 88% of the ketone intermediate. Subsequent reduction of the ketone (e.g., using NaBH4) produces the alcohol . Alternatively, iodine-catalyzed reactions with substituted anilines achieve yields of 65–98% under mild conditions, as demonstrated in the synthesis of indole derivatives .
Q. How is the purity of this compound assessed in laboratory settings?
Purity is typically verified using NMR spectroscopy. For example, NMR of the ketone precursor (4b) shows distinct signals at δ = 8.01–7.94 ppm (aromatic protons) and δ = 2.46 ppm (methyl group), while NMR exhibits a singlet at δ = −71.18 ppm . Thin-layer chromatography (TLC) on OPTI-TAC F254 plates with ethanol–water (80:20) can resolve enantiomeric mixtures with ΔRf = 0.17, enabling detection of 1% impurities .
Q. What safety precautions are essential when handling this compound?
Key precautions include:
- Using fume hoods to avoid inhalation of vapors (acute toxicity: H302, H312; flammability: H225) .
- Wearing nitrile gloves and eye protection due to skin/eye irritation risks .
- Storing in airtight containers away from oxidizers and heat sources to prevent decomposition into toxic fluorinated byproducts .
Advanced Research Questions
Q. What mechanistic role does iodine play in the Friedel-Crafts benzylation of this compound?
Iodine acts as a Lewis acid catalyst, polarizing the C=O bond of the trifluoroacetyl group to enhance electrophilicity. This facilitates nucleophilic attack by aromatic amines or indole derivatives, forming carbocation intermediates stabilized by the electron-withdrawing trifluoromethyl group. The reaction proceeds via a six-membered transition state, achieving high regioselectivity for para-substituted products .
Q. How can chiral resolution of this compound enantiomers be achieved chromatographically?
Microcrystalline cellulose triacetate (MCTA) plates enable baseline separation of enantiomers. Using ethanol–water (80:20) as the mobile phase, ΔRf = 0.17 is achieved for anthryl analogs, detecting 1% enantiomeric excess (ee). For higher sensitivity, 20 cm plates resolve atropisomers (e.g., binaphthyl diamines) with ΔRf = 0.10 at 100:1 ratios .
Q. What thermodynamic properties influence solvent selection for reactions involving this compound?
The compound’s high hydrogen-bonding capacity (due to –OH and CF3 groups) lowers solvent polarity, making it suitable for stabilizing charge-transfer complexes. In mixtures with water or ethanol, it exhibits negative excess molar volumes, indicating strong intermolecular interactions. These properties are critical for optimizing reaction rates in SNAr or photoredox catalysis .
Q. How do structural modifications of the aryl group affect the reactivity of 2,2,2-Trifluoro-1-(aryl)ethanol derivatives?
Electron-donating groups (e.g., p-tolyl) enhance electrophilic aromatic substitution yields by activating the aryl ring. Conversely, electron-withdrawing substituents (e.g., nitro) reduce reactivity but improve stability in acidic conditions. For example, 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol shows 20% lower Friedel-Crafts efficiency compared to the p-tolyl analog .
Q. What spectroscopic challenges arise in characterizing this compound derivatives?
The CF3 group causes signal splitting in NMR due to - coupling. For example, the –CH(OH)– proton appears as a quartet (J = 6.8 Hz). In IR, the –OH stretch (3400–3600 cm⁻¹) overlaps with C–F vibrations (1100–1250 cm⁻¹), necessitating deuterated solvents or 2D NMR (e.g., HSQC) for unambiguous assignment .
Q. Methodological Considerations
- Reaction Optimization : Use iodine (5–10 mol%) in dichloromethane at 0–25°C for Friedel-Crafts reactions .
- Chiral Analysis : Combine TLC with circular dichroism (CD) for ee determination in absence of chromophores .
- Safety Protocols : Monitor airborne concentrations via FTIR spectroscopy to ensure compliance with OSHA exposure limits (TWA: 10 ppm) .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-methylphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6-2-4-7(5-3-6)8(13)9(10,11)12/h2-5,8,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYGOJDJKXEXDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50324107 | |
Record name | 2,2,2-trifluoro-1-(4-methylphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50324107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446-65-1 | |
Record name | 4-Methyl-α-(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 446-65-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405748 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,2-trifluoro-1-(4-methylphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50324107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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